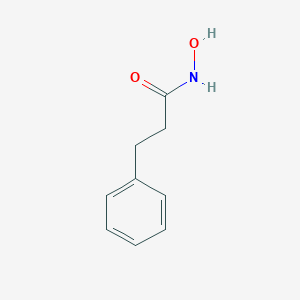
N-hydroxy-3-phenylpropanamide
Overview
Description
N-hydroxy-3-phenylpropanamide: is an organic compound with the molecular formula C9H11NO2 It is a member of the hydroxamic acid family, characterized by the presence of a hydroxylamine functional group attached to an amide
Preparation Methods
Synthetic Routes and Reaction Conditions:
Angeli-Rimini Reaction: One common method for synthesizing hydroxamic acids, including N-hydroxy-3-phenylpropanamide, is the Angeli-Rimini reaction.
Photoinduced One-Pot Synthesis: Another method involves the photoinduced one-pot synthesis from aldehydes using in-situ generated silver nanoclusters.
Industrial Production Methods: Industrial production methods for this compound typically involve optimized versions of the above synthetic routes, focusing on cost-effectiveness and scalability. The use of inexpensive reagents and one-pot synthesis techniques are preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-hydroxy-3-phenylpropanamide can undergo oxidation reactions, where the hydroxylamine group is oxidized to a nitroso or nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-hydroxy-3-phenylpropanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, hydroxamic acids are known for their ability to chelate metal ions, making them useful in the design of enzyme inhibitors.
Industry: The compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metal ions makes it valuable in materials science .
Mechanism of Action
The mechanism of action of N-hydroxy-3-phenylpropanamide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing substrate binding and catalysis. The compound’s hydroxylamine group plays a crucial role in this chelation process .
Comparison with Similar Compounds
- N-hydroxy-2-phenylpropanamide
- N-hydroxy-4-phenylbutanamide
- N-hydroxy-3-phenylbutanamide
Uniqueness: N-hydroxy-3-phenylpropanamide is unique due to its specific structure, which allows for selective chelation of certain metal ions. This selectivity can be advantageous in designing targeted enzyme inhibitors and materials with specific properties .
Properties
IUPAC Name |
N-hydroxy-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBGBWAPFWWJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399509 | |
| Record name | N-hydroxy-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17698-11-2 | |
| Record name | N-hydroxy-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
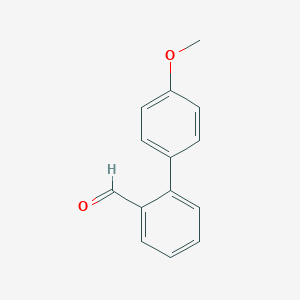
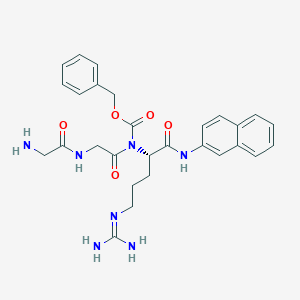
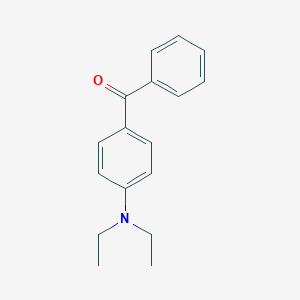
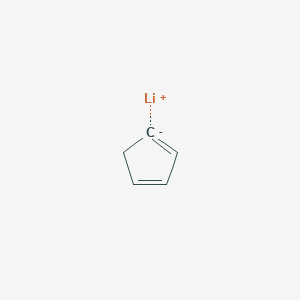
![2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B99524.png)
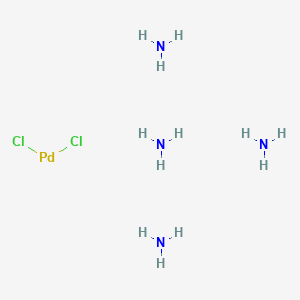
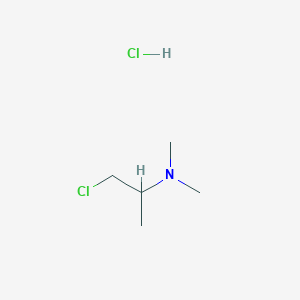
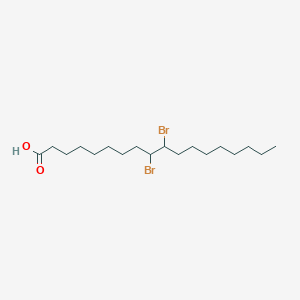
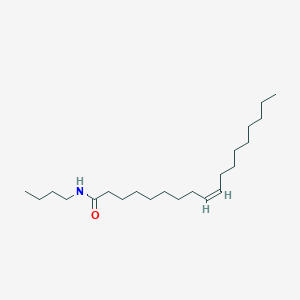
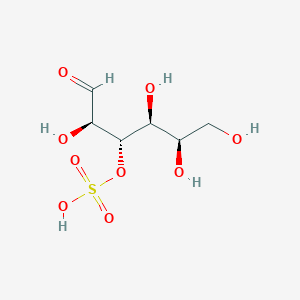
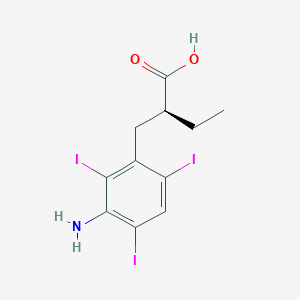
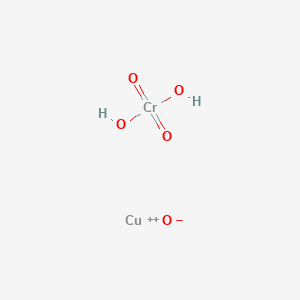
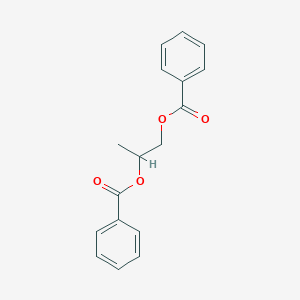
acetic acid](/img/structure/B99544.png)
